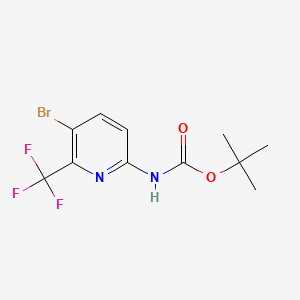
Benzyl 4-azidopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-azidopiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H16N4O2. . This compound is part of the piperidine family, which is known for its diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-azidopiperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions: Benzyl 4-azidopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using reagents such as triphenylphosphine.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Triphenylphosphine: Used in substitution reactions to replace the azide group.
Lithium Aluminum Hydride: Used in reduction reactions to convert the azide group to an amine.
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions involving the azide group.
科学的研究の応用
Benzyl 4-azidopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 4-azidopiperidine-1-carboxylate primarily involves the reactivity of the azide group. The azide group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar piperidine core but with a hydroxy group instead of an azide group.
Uniqueness: Benzyl 4-azidopiperidine-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific chemical transformations, such as bioconjugation and the synthesis of complex organic molecules.
特性
IUPAC Name |
benzyl 4-azidopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-16-15-12-6-8-17(9-7-12)13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAMKPNWDJSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)






![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)





